molecular formula C21H22N2O4S B276881 Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

Cat. No. B276881
M. Wt: 398.5 g/mol
InChI Key: UTCBMPFTTVZDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate, also known as BMDMC, is a synthetic organic compound that has gained interest in scientific research due to its potential application in various fields. BMDMC is a benzothiophene derivative that has been synthesized through a multi-step process, which will be discussed in detail below.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of calcium channels and the modulation of intracellular calcium levels. Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to inhibit the formation of amyloid fibrils by binding to the amyloidogenic proteins and disrupting their aggregation.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate inhibits the growth of cancer cells and reduces the formation of amyloid fibrils. In vivo studies have shown that Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has anti-inflammatory effects and reduces the severity of inflammation in animal models. Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate is relatively expensive and requires a multi-step synthesis process, which can limit its availability for research purposes.

Future Directions

For the research of Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate include the development of derivatives, investigation of the mechanism of action, and the development of new synthesis methods.

Synthesis Methods

The synthesis of Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting product with dimethylamine and formaldehyde. The final product is obtained through the reaction of the intermediate product with thionyl chloride and potassium hydroxide. The detailed synthesis method and the characterization of the product have been reported in the literature.

Scientific Research Applications

Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been studied for its potential as a fluorescent probe for the detection of amyloid fibrils. In pharmacology, Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has been studied for its potential as a calcium channel blocker and anti-inflammatory agent.

properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 2-benzamido-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-27-21(26)16-15-11-10-14(12-23(2)3)17(24)18(15)28-20(16)22-19(25)13-8-6-5-7-9-13/h5-11,24H,4,12H2,1-3H3,(H,22,25)

InChI Key

UTCBMPFTTVZDAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)CN(C)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)CN(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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